molecular formula C12H6Br2 B13351960 5,6-Dibromoacenaphthylene CAS No. 13577-23-6

5,6-Dibromoacenaphthylene

Cat. No.: B13351960
CAS No.: 13577-23-6
M. Wt: 309.98 g/mol
InChI Key: BPPBSKDZDJKJLJ-UHFFFAOYSA-N
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Description

5,6-Dibromoacenaphthylene is an organic compound with the molecular formula C12H6Br2 It is a derivative of acenaphthylene, where two bromine atoms are substituted at the 5 and 6 positions of the acenaphthylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,6-Dibromoacenaphthylene can be synthesized through a series of chemical reactions starting from acenaphthylene. One common method involves the bromination of acenaphthylene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically proceeds under controlled conditions to ensure selective bromination at the 5 and 6 positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dibromoacenaphthylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol are commonly used.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid are typical oxidizing agents.

Major Products:

Mechanism of Action

The mechanism by which 5,6-dibromoacenaphthylene exerts its effects is primarily through its ability to participate in various chemical reactions. The bromine atoms at the 5 and 6 positions make the compound highly reactive towards nucleophiles and oxidizing agents. This reactivity allows it to undergo substitution and oxidation reactions, leading to the formation of a wide range of derivatives with diverse chemical properties .

Comparison with Similar Compounds

Uniqueness: 5,6-Dibromoacenaphthylene is unique due to the presence of bromine atoms, which impart distinct reactivity and electronic properties compared to its chloro and iodo analogs. The bromine atoms make it more suitable for certain types of chemical reactions, such as nucleophilic substitution, where bromine is a better leaving group compared to chlorine and iodine .

Properties

IUPAC Name

5,6-dibromoacenaphthylene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPBSKDZDJKJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=C(C3=C(C=CC1=C23)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506502
Record name 5,6-Dibromoacenaphthylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13577-23-6
Record name 5,6-Dibromoacenaphthylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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